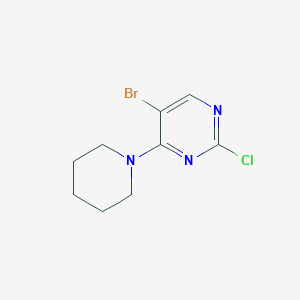

5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine

Vue d'ensemble

Description

5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C9H11BrClN3 and a molecular weight of 276.56 g/mol . This compound is characterized by a pyrimidine ring substituted with bromine, chlorine, and a piperidine group. It is commonly used as a building block in pharmaceutical research and development due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-bromopyrimidine and piperidine.

Nucleophilic Substitution Reaction: The piperidine group is introduced through a nucleophilic substitution reaction.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine and bromine atoms in this compound serve as reactive sites for nucleophilic displacement. Key findings include:

Chlorine Displacement

-

Reagents/Conditions : Piperidine or pyrrolidine in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA) at 80–100°C .

-

Example Reaction :

Bromine Displacement

-

Reagents/Conditions : Sodium methoxide (NaOMe) in methanol (MeOH) at 60°C.

-

Example Reaction :

-

Replacement of the 5-bromo group with methoxy produces 2-chloro-4-(piperidin-1-yl)-5-methoxypyrimidine.

-

Reaction efficiency: ~70% yield with minor byproducts.

-

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki–Miyaura Coupling

-

Reagents/Conditions : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in dioxane/H₂O at 90°C .

-

Example Reaction :

Buchwald–Hartwig Amination

Oxidative Addition with Palladium

-

Application :

Reductive Dehalogenation

-

Outcome :

Comparative Reactivity Data

| Reaction Type | Reagents | Position Modified | Yield | Key Byproducts |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperidine, TEA | 2-Chloro | 85% | None |

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 5-Bromo | 70% | Homocoupling products |

| Buchwald–Hartwig | Pd(dppf)Cl₂, 4-iPr-piperazine | 5-Bromo | 80% | Unreacted starting material |

| Reductive Dehalogenation | H₂/Pd/C | 5-Bromo | 90% | None |

Mechanistic Insights

-

Halogen Reactivity : Bromine exhibits higher electrophilicity than chlorine, favoring cross-coupling over substitution at the 5-position .

-

Steric Effects : The 4-piperidinyl group increases steric hindrance, slowing reactions at the 4-position but enhancing stability of intermediates .

Case Studies

-

Anticancer Agent Synthesis : A derivative synthesized via Suzuki coupling (5-phenyl substitution) showed IC₅₀ values of 3.12–12.5 μM against breast cancer cell lines (MCF-7, MDA-MB-231) .

-

Kinase Inhibitor Development : Buchwald–Hartwig amination products demonstrated nanomolar inhibition of Aurora kinases in preclinical studies .

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is widely used as a building block in the synthesis of complex organic molecules. Its reactivity and versatility make it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It serves as a scaffold for the design of bioactive molecules with potential therapeutic applications .

Medicine: The compound is explored for its potential in drug discovery and development. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) for various therapeutic areas .

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and specialty chemicals. Its unique chemical properties enable the development of innovative products .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparaison Avec Des Composés Similaires

5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound is similar in structure but lacks the chlorine substituent.

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine: This compound has a piperazine group instead of a piperidine group.

5-Bromo-2-chloro-4-(morpholin-1-yl)pyrimidine: This compound features a morpholine group in place of the piperidine group.

Uniqueness: 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is unique due to the presence of both bromine and chlorine substituents on the pyrimidine ring, along with the piperidine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Activité Biologique

5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Molecular Formula : C9H11BrClN3

- Molecular Weight : 276.56 g/mol

- CAS Number : 62880-67-5

This compound serves as a scaffold for the synthesis of various bioactive molecules, particularly those targeting enzymes and receptors involved in critical biochemical pathways.

The biological activity of this compound can be attributed to its interactions with several biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can modulate receptor functions, influencing cellular signaling cascades.

- Biochemical Pathways : It plays roles in nucleotide synthesis and signal transduction, which are crucial for cell proliferation and function .

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine compounds possess high efficacy against various bacterial strains and fungi.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | MIC = 6.5 μg/mL |

| Related Pyrimidines | Candida albicans | MIC = 250 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. It has been tested for its ability to inhibit cancer cell growth in various models:

- Cell Lines Tested : MCF-7 and MDA-MB-231 (breast cancer cells).

| Compound | IC50 (μM) | Comparison with Control |

|---|---|---|

| This compound | 0.87–12.91 (MCF-7) | Better than 5-Fluorouracil (IC50 = 17.02 μM) |

| Another Pyrimidine Derivative | 1.75–9.46 (MDA-MB-231) | Higher selectivity index |

These results demonstrate the potential of this compound as a lead in anticancer drug development .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

- Study on Antifungal Activity : A series of pyrimidine derivatives were synthesized and tested against fungal pathogens, revealing that certain modifications led to enhanced activity against Botrytis cinerea with inhibition rates surpassing standard antifungal treatments .

- Cancer Treatment Research : In vivo studies showed that compounds similar to this compound exhibited significant tumor growth inhibition in animal models, suggesting a viable therapeutic pathway .

Propriétés

IUPAC Name |

5-bromo-2-chloro-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBOKBVIEFICHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365349 | |

| Record name | 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62880-67-5 | |

| Record name | 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.